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Disclaimer: The Phase 1 clinical trial for PF-06815345 hydrochloride (NCT02654899) was

terminated due to a strategic business decision and not for safety or efficacy concerns.[1]

Consequently, there is a lack of publicly available clinical or preclinical pharmacokinetic and

metabolism data for this compound. This guide provides a comprehensive overview of the

planned investigations based on the available clinical trial protocol and general knowledge of

PCSK9 inhibitors.

Introduction
PF-06815345 hydrochloride is an orally active, potent small molecule inhibitor of proprotein

convertase subtilisin/kexin type 9 (PCSK9).[2][3] By inhibiting PCSK9, PF-06815345 was

developed to increase the number of low-density lipoprotein (LDL) receptors on the surface of

hepatocytes, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.

This document outlines the proposed pharmacokinetic and metabolic studies for PF-06815345
hydrochloride, providing a framework for understanding its intended clinical development.

Mechanism of Action: PCSK9 Inhibition
PF-06815345 hydrochloride was designed to disrupt the interaction between PCSK9 and the

LDL receptor (LDLR). Under normal physiological conditions, PCSK9 binds to the LDLR on the
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surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces

the number of available LDLRs to clear circulating LDL-C. By inhibiting this interaction, PF-

06815345 would theoretically lead to increased recycling of the LDLR to the hepatocyte

surface, resulting in lower plasma LDL-C levels.
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Figure 1: Mechanism of Action of PF-06815345 Hydrochloride.

Planned Pharmacokinetic and Metabolism Studies
The planned Phase 1 clinical trial for PF-06815345 hydrochloride (NCT02654899) was a

randomized, double-blind, placebo-controlled study in healthy adult subjects.[1] The primary

objective was to assess the safety, tolerability, and pharmacokinetics of single escalating oral

doses.[1] The study also intended to characterize the pharmacokinetics of two different

formulations and the effect of food.[1]
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In Vivo Pharmacokinetics
The clinical trial protocol outlined the collection of several key pharmacokinetic parameters for

both PF-06815345 and its metabolite, PF-06811701.[1] While the actual data was not

generated due to trial termination, the intended measurements provide insight into the

compound's expected characterization.

Table 1: Planned In Vivo Pharmacokinetic Parameters for PF-06815345 and its Metabolite (PF-

06811701)

Parameter Description Significance

Cmax
Maximum observed plasma

concentration

Indicates the rate of

absorption.

Tmax Time to reach Cmax
Provides information on the

rate of absorption.

AUC(0-t)

Area under the plasma

concentration-time curve from

time 0 to the last measurable

concentration

Represents the total drug

exposure over a finite time.

AUC(0-inf)

Area under the plasma

concentration-time curve from

time 0 to infinity

Represents the total drug

exposure after a single dose.

t1/2 Elimination half-life

Determines the time it takes for

the plasma concentration to

reduce by half.

Vz/F Apparent volume of distribution
Indicates the extent of drug

distribution into the tissues.

CL/F
Apparent total clearance of the

drug from plasma

Measures the body's efficiency

in eliminating the drug.

Metabolism
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The clinical trial protocol explicitly included the monitoring of a metabolite, PF-06811701.[1]

This indicates that in preclinical studies, this was likely identified as a significant human

metabolite. The planned assessment of its pharmacokinetic profile suggests its potential

contribution to the overall pharmacological effect or safety profile of PF-06815345.

In the absence of specific data for PF-06815345, typical in vitro metabolism studies would have

been conducted to identify the metabolic pathways and the enzymes responsible for its

biotransformation.

Table 2: Typical In Vitro Metabolism Assays

Assay Purpose

Metabolic Stability in Liver Microsomes

To determine the intrinsic clearance and identify

the primary cytochrome P450 (CYP) enzymes

involved in metabolism.

Metabolic Stability in Hepatocytes

To provide a more complete picture of

metabolism, including both Phase I (e.g., CYP-

mediated) and Phase II (e.g., glucuronidation)

reactions.

CYP Inhibition Assay

To assess the potential of PF-06815345 to

inhibit major CYP enzymes, which could lead to

drug-drug interactions.

Metabolite Identification
To characterize the chemical structures of

metabolites formed in various in vitro systems.

Experimental Protocols (General Overview)
While specific protocols for PF-06815345 are not available, the following represents a

generalized workflow for the type of in vivo pharmacokinetic studies that were planned.
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Figure 2: Generalized Experimental Workflow for a Phase 1 Pharmacokinetic Study.
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In Vivo Pharmacokinetic Study Protocol (Illustrative)
Subject Recruitment: Healthy male and non-childbearing female subjects, aged 18-55 years,

with a BMI between 17.5 and 30.5 kg/m ², would have been enrolled after providing informed

consent.[1]

Study Design: A randomized, single-blind, placebo-controlled, single ascending dose design

would have been employed.

Dosing: Subjects would have received a single oral dose of PF-06815345 hydrochloride or

a matching placebo.

Blood Sampling: Blood samples would have been collected at pre-specified time points

before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Bioanalysis: Plasma concentrations of PF-06815345 and its metabolite, PF-06811701, would

have been determined using a validated liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data would have been analyzed using

non-compartmental methods to determine the pharmacokinetic parameters listed in Table 1.

In Vitro Metabolism Protocol (Illustrative)
Incubation: PF-06815345 would be incubated with human liver microsomes or cryopreserved

human hepatocytes in the presence of appropriate cofactors (e.g., NADPH for CYP-

mediated metabolism).

Time Points: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60

minutes).

Sample Preparation: The reactions would be quenched, and the samples processed for

analysis.

Analysis: The disappearance of the parent compound and the formation of metabolites would

be monitored by LC-MS/MS.
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Data Analysis: The rate of disappearance of PF-06815345 would be used to calculate the

intrinsic clearance. Metabolite structures would be elucidated using high-resolution mass

spectrometry.

Conclusion
Although the clinical development of PF-06815345 hydrochloride was discontinued, the

planned studies outlined in the Phase 1 clinical trial protocol provide a clear roadmap of the

intended pharmacokinetic and metabolic characterization of this oral PCSK9 inhibitor. The

focus on both the parent compound and its metabolite, PF-06811701, underscores the

importance of understanding the complete disposition of a drug candidate. The information

presented here, based on the available public records, serves as a valuable technical guide for

researchers and scientists in the field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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